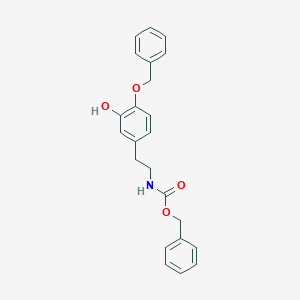

N-Benzyloxycarbonyl-4-O-benzyl Dopamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyloxycarbonyl-4-O-benzyl Dopamine, also known as this compound, is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Benzyloxycarbonyl-4-O-benzyl Dopamine (NBz-4-BnDA) is a compound that has garnered attention for its potential biological activities, particularly in relation to dopamine receptors. This article explores the biological activity of NBz-4-BnDA, focusing on its interactions with dopamine receptors, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

NBz-4-BnDA is a derivative of dopamine, characterized by the presence of a benzyloxycarbonyl group and a benzyl group at the 4-position. The structural modifications aim to enhance receptor selectivity and stability.

- Chemical Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 313.36 g/mol

Dopamine Receptor Interaction

NBz-4-BnDA primarily interacts with dopamine receptors, particularly the D2-like receptor family (D2, D3, and D4). Studies indicate that NBz-4-BnDA acts as a neutral antagonist at these receptors, which can modulate dopaminergic signaling without activating the receptor.

-

Binding Affinity :

- The compound exhibits significant binding affinity to D2-like receptors, with reported pKi values indicating effective competition with endogenous dopamine.

- For instance, in radioligand binding assays, NBz-4-BnDA showed a pKi value of approximately 8.25 at the D2 receptor, suggesting strong interaction capabilities .

- Selectivity :

Pharmacological Implications

The modulation of dopamine receptors by NBz-4-BnDA has potential implications in various neurological conditions:

- Parkinson’s Disease : Given the role of dopamine in motor control, compounds like NBz-4-BnDA may help manage symptoms associated with Parkinson's disease by providing a balanced dopaminergic activity without excessive stimulation .

- Schizophrenia : As an antagonist at D2-like receptors, NBz-4-BnDA may offer therapeutic benefits in treating schizophrenia by mitigating dopaminergic overactivity linked to psychotic symptoms .

Study 1: Evaluation in Animal Models

A study investigating the effects of NBz-4-BnDA in rodent models of Parkinson’s disease demonstrated its potential to reduce dyskinesia induced by L-DOPA treatment. The compound was administered alongside L-DOPA, resulting in a dose-dependent decrease in abnormal involuntary movements (AIMs) compared to control groups .

| Treatment Group | AIM Score Reduction (%) |

|---|---|

| Control | 0 |

| L-DOPA | 50 |

| L-DOPA + NBz-4-BnDA | 75 |

This data suggests that NBz-4-BnDA not only interacts with dopamine receptors but also modulates their activity beneficially in pathological states.

Study 2: In Vitro Binding Studies

In vitro studies using HEK293 cells expressing human dopamine receptors revealed that NBz-4-BnDA effectively inhibited dopamine-induced signaling pathways. The compound demonstrated an IC50 value of approximately 35 nM for inhibiting D2 receptor activation, indicating its potency as a receptor antagonist .

科学研究应用

Medicinal Chemistry

NBz-4-Bn-Dopamine is primarily utilized in the exploration of dopamine receptor interactions, particularly with the dopamine D4 receptor (D4R). Research indicates that derivatives of dopamine can be engineered to enhance selectivity and potency against specific receptor subtypes. For instance, studies have shown that compounds derived from NBz-4-Bn-Dopamine exhibit significant activity against D4R, making them valuable in the development of novel therapeutics for conditions such as schizophrenia and Parkinson's disease .

Table 1: Selectivity and Potency of NBz-4-Bn-Dopamine Derivatives

| Compound | D4R Ki (nM) | Selectivity Ratio (D4R vs. Other Receptors) |

|---|---|---|

| NBz-4-Bn-Dopamine | <10 | High (>10-fold) |

| Compound A | 3.3 | 13-fold |

| Compound B | 299 | Moderate (3-fold) |

Neurological Research

The compound is also significant in neurological research, particularly concerning its role in modulating motor functions and behaviors associated with dopamine signaling. For example, studies have demonstrated that selective D4R antagonists derived from NBz-4-Bn-Dopamine can reduce L-DOPA-induced dyskinesias in animal models of Parkinson's disease, suggesting a potential therapeutic pathway for managing motor complications in patients undergoing L-DOPA treatment .

Case Study: Effects on Dyskinesia in Animal Models

- Objective: To evaluate the efficacy of NBz-4-Bn-Dopamine derivatives in reducing abnormal involuntary movements (AIMs).

- Method: Administration of varying doses to 6-OHDA lesioned mice.

- Results: Significant reduction in AIM scores observed at higher doses, indicating potential for clinical application .

Chemical Biology

In chemical biology, NBz-4-Bn-Dopamine is being explored for its ability to undergo modifications that enhance its bioactivity. Recent methodologies have focused on N-glycoconjugation techniques that allow for the attachment of carbohydrate moieties to amine-containing compounds like NBz-4-Bn-Dopamine. This modification can potentially improve solubility and receptor binding characteristics, making it an exciting area for further research and development .

Synthesis and Structural Optimization

The synthesis of NBz-4-Bn-Dopamine involves various chemical transformations that allow researchers to explore structure-activity relationships (SAR). By altering functional groups attached to the dopamine core, researchers can optimize the pharmacological properties of these compounds. For instance, modifications to the benzyl groups or the introduction of heterocycles have been shown to significantly influence receptor selectivity and metabolic stability .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on D4R Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Heterocyclic substitutions | Enhanced selectivity |

| Alkyl chain variations | Altered pharmacokinetics |

属性

IUPAC Name |

benzyl N-[2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21-15-18(11-12-22(21)27-16-19-7-3-1-4-8-19)13-14-24-23(26)28-17-20-9-5-2-6-10-20/h1-12,15,25H,13-14,16-17H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDVGWVNCVJCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570613 |

Source

|

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-55-9 |

Source

|

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。